(2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine
CAS No.: 204190-67-0
Cat. No.: VC0558491
Molecular Formula: C28H53N3O6
Molecular Weight: 346,4*181,3 g/mole
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 204190-67-0 |
|---|---|
| Molecular Formula | C28H53N3O6 |
| Molecular Weight | 346,4*181,3 g/mole |
| IUPAC Name | (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |
| Standard InChI | InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t11-;/m1./s1 |
| Standard InChI Key | HRLHJTYAMCGERD-RFVHGSKJSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
The compound (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine comprises two distinct components: a protected D-lysine derivative and dicyclohexylamine. It possesses several key identifiers that facilitate its recognition in chemical databases and literature .
Table 1: Chemical Identifiers
| Parameter | Information |
|---|---|
| CAS Registry Number | 204190-67-0 |
| IUPAC Name | (2R)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine |
| Common Name | Boc-D-Lys(Boc)-OH DCHA |
| Alternative Names | N-alpha-N-epsilon-di-t-butyloxycarbonyl-D-lysine dicyclohexylamine; N2,N6-Bis(tert-butoxycarbonyl)-D-lysine dicyclohexylammonium salt |
| InChIKey | HRLHJTYAMCGERD-RFVHGSKJSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Structural Characteristics
The compound consists of D-lysine with both alpha and epsilon amino groups protected by tert-butoxycarbonyl (Boc) groups, forming a salt with dicyclohexylamine. The (2R) designation indicates the stereochemistry at the alpha carbon, signifying the D-configuration of the lysine component.
Table 2: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C28H53N3O6 |
| Molecular Weight | 527.7 g/mol |
| Physical Appearance | White crystalline powder |
| Structural Components | 1. Protected D-lysine with two Boc groups 2. Dicyclohexylamine (DCHA) as counter-ion |
| Key Functional Groups | Carboxylic acid (salt form), carbamate (Boc) groups, secondary amine (DCHA) |
Synthesis Methods
General Synthetic Routes
The synthesis of Boc-D-Lys(Boc)-OH DCHA typically follows established procedures for amino acid protection followed by salt formation . Several approaches exist, each with specific advantages for different research contexts.
Table 3: Synthetic Approaches
| Method | Key Features | Advantages |
|---|---|---|
| Direct Boc Protection | Sequential protection of amino groups with di-tert-butyl dicarbonate | Straightforward procedure |
| Schiff Base Method | Formation of p-anisaldehyde Schiff base intermediate for selective protection | Enhanced selectivity; Reduced impurity formation |
| DCHA Salt Formation | Treatment of protected lysine with dicyclohexylamine | Improved crystallization properties and stability |
Detailed Synthesis Protocol
According to patent literature, an optimal synthesis involves the p-anisaldehyde Schiff base intermediate, which enables selective protection of amino groups . The procedure follows these steps:
-
Formation of a p-anisaldehyde lysine Schiff base
-
Protection of the N-alpha amino moiety with a Boc group
-
Hydrolysis of the Schiff base intermediate under acidic conditions
-
Protection of the N-epsilon amino moiety with a Boc group
-
Formation of the DCHA salt for stabilization and purification
This approach allows for minimal formation of impurities and efficient isolation of the product. The reaction parameters typically include:
Table 4: Reaction Conditions
| Step | Reagents | Conditions | Key Considerations |
|---|---|---|---|
| N-alpha Protection | Di-tert-butyl dicarbonate, NaOH | THF, 0-5°C | Use 0.85-0.95 molar equivalents of protecting reagent |
| N-epsilon Protection | Di-tert-butyl dicarbonate, Base | Organic solvent | Selective protection of epsilon amino group |
| DCHA Salt Formation | Dicyclohexylamine | Inert atmosphere, cooling | Improved crystallinity and stability |
The patent literature notes that "the high selectivity of steps during the process allows for robust, large scale synthesis of any mono- or di-protected lysine derivative" .
Physical and Chemical Properties
Physicochemical Characteristics
The compound exhibits specific physicochemical properties that determine its handling, storage, and application in research settings .
Table 5: Physicochemical Properties
| Property | Description |
|---|---|
| Solubility | Soluble in DMSO (100 mg/mL, requires ultrasonication); Soluble in common organic solvents |
| Stability | Stable under normal laboratory conditions; Should be stored at low temperatures |
| Recommended Storage | -20°C to -80°C for extended preservation |
| Appearance | White crystalline powder |
| Acid-Base Properties | Salt form with the carboxylic acid group neutralized by DCHA |
Applications in Research
Role in Peptide Synthesis
The primary application of Boc-D-Lys(Boc)-OH DCHA is in peptide synthesis, where it serves as a building block for introducing D-lysine residues into peptide sequences. The dual protection strategy allows for controlled incorporation of lysine into complex peptides.
Table 6: Applications in Peptide Chemistry
| Application | Description | Advantage of Using Boc-D-Lys(Boc)-OH DCHA |
|---|---|---|
| Solid-Phase Peptide Synthesis | Building peptide chains on solid support | Orthogonal protection; D-configuration provides resistance to enzymatic degradation |
| Bioactive Peptide Development | Creation of peptides with enhanced biological stability | D-amino acids increase resistance to proteolytic degradation |
| Peptide-Based Biomaterials | Development of structured peptide materials | Controlled reactivity through selective deprotection |
| Peptidomimetic Compounds | Creation of peptide-like therapeutic agents | Precise control over functional group reactivity |
Specialized Research Applications
Beyond standard peptide synthesis, more specialized applications include:
Stock Solution Preparation
For research applications, proper preparation of stock solutions is essential. The following table provides guidance based on available data .
Table 7: Stock Solution Preparation Guide
| Desired Concentration | Amount of Compound | Volume of DMSO |
|---|---|---|
| 1 mM | 1 mg | 2.8867 mL |
| 5 mM | 1 mg | 0.5773 mL |
| 10 mM | 1 mg | 0.2887 mL |
| 100 mg/mL (~189 mM) | 100 mg | 1.0 mL |
For optimal dissolution, especially at higher concentrations, ultrasonic treatment may be necessary. Once prepared, stock solutions should be stored in separate packages to avoid product degradation from repeated freezing and thawing .
Toxicological Considerations
Dicyclohexylamine Component Properties
While specific toxicological data on the complete Boc-D-Lys(Boc)-OH DCHA compound is limited, information exists on the dicyclohexylamine (DCHA) component, which forms part of the salt .
Table 8: Toxicological Data for Dicyclohexylamine
| Parameter | Value/Observation | Test Method |
|---|---|---|
| NOEL (Repeat Dose Toxicity) | 40 mg/kg/day | OECD Preliminary Reproduction Toxicity Screening Test (oral, rat) |
| NOEL (Reproductive Toxicity, Males) | 80 mg/kg/day | OECD Preliminary Reproduction Toxicity Screening Test (oral, rat) |
| NOEL (Reproductive Toxicity, Females) | 40 mg/kg/day | OECD Preliminary Reproduction Toxicity Screening Test (oral, rat) |
| Effects at High Dose (80 mg/kg) | Mortality (2 dams); Suppressed body weight gain; Low food consumption; Abnormal nursing behavior; Reduced viability index and pup body weight | OECD Preliminary Reproduction Toxicity Screening Test (oral, rat) |
The toxicity data indicates that "no effects of administration of dicyclohexylamine were noted in the groups treated with 40 mg/kg or less" .
Practical Laboratory Applications
Conversion to Free Acid Form
For some applications, it may be necessary to convert the DCHA salt to the free acid form. A standard procedure involves acid-base extraction :
-
Suspend the DCHA salt in ethyl acetate
-
Add ice-cold 10% phosphoric acid until pH 3 is reached
-
Shake until all solid dissolves
-
Separate the organic layer
-
Wash with water
-
Dry and evaporate to obtain the free acid
Use in Amino Acid Coupling Reactions
When employed in peptide synthesis, Boc-D-Lys(Boc)-OH DCHA participates in coupling reactions to form amide bonds. The carboxyl group of the protected lysine reacts with the amino group of another amino acid or peptide, typically facilitated by coupling reagents such as carbodiimides or phosphonium/uronium salts.
Comparison with Related Compounds
Boc-D-Lys(Boc)-OH DCHA belongs to a family of protected amino acid derivatives used in peptide synthesis. Understanding its relationship to similar compounds provides context for its specific applications .
Table 9: Comparison with Related Compounds
| Compound | Key Differences | Advantages |
|---|---|---|
| Boc-L-Lys(Boc)-OH DCHA | L-stereochemistry (vs. D) | More common in natural peptides |
| Fmoc-D-Lys(Boc)-OH | Fmoc instead of Boc at N-alpha | Milder deprotection conditions (base vs. acid) |
| Boc-D-Lys(Mtt)-OH DCHA | Mtt instead of Boc at N-epsilon | Ultra-mild deprotection of Mtt group possible |
| Boc-D-Lys(Fmoc)-OH | Fmoc instead of Boc at N-epsilon | Selective deprotection of epsilon amino group |
| N6-Boc-N2-Cbz-DL-lysine | Cbz instead of Boc at N-alpha; Racemic mixture | Different orthogonality profile |
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